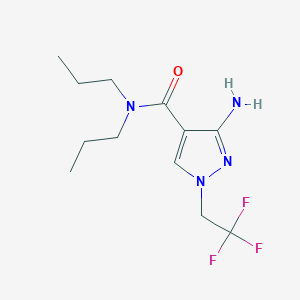

3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H19F3N4O and its molecular weight is 292.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The general synthetic pathway can be summarized as follows:

- Starting Materials : The synthesis begins with 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine and other reagents.

- Reagents : Common reagents include palladium catalysts and bases for facilitating the coupling reactions.

- Conditions : The reaction is usually conducted in an inert atmosphere at elevated temperatures to promote product formation.

- Purification : The final product is purified using techniques such as HPLC to achieve high purity levels.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that pyrazole derivatives could inhibit BRAF(V600E), a common mutation in melanoma, showcasing their potential in targeted cancer therapies .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases . Specifically, studies indicate that pyrazole-based compounds can modulate pathways involving cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

Antimicrobial Activity

Antimicrobial properties have also been attributed to pyrazole derivatives. A comparative study demonstrated that certain pyrazole carboxamides exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives have been explored in various studies. These compounds can scavenge free radicals and protect cellular components from oxidative damage. For example, thieno[2,3-c]pyrazole compounds were shown to mitigate oxidative stress in fish erythrocytes exposed to toxic agents .

Case Studies

| Activity | Model/System | Outcome |

|---|---|---|

| Anticancer | Human melanoma cell lines | Inhibition of cell proliferation |

| Anti-inflammatory | Arthritis model | Reduction in inflammatory markers |

| Antimicrobial | Bacterial strains | Significant growth inhibition |

| Antioxidant | Fish erythrocytes | Protection against oxidative damage |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : Some compounds may interact with specific receptors involved in cellular signaling pathways.

- Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial membranes.

Properties

Molecular Formula |

C12H19F3N4O |

|---|---|

Molecular Weight |

292.30 g/mol |

IUPAC Name |

3-amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C12H19F3N4O/c1-3-5-18(6-4-2)11(20)9-7-19(17-10(9)16)8-12(13,14)15/h7H,3-6,8H2,1-2H3,(H2,16,17) |

InChI Key |

SAJNVASWPRIJHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CN(N=C1N)CC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.